molecular formula C14H18N2O2S B2835693 ethyl3-amino-6-(2-methylpropyl)thieno[2,3-b]pyridine-2-carboxylate CAS No. 2260935-84-8

ethyl3-amino-6-(2-methylpropyl)thieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B2835693
CAS No.: 2260935-84-8
M. Wt: 278.37
InChI Key: PDDWYUHOCAMPAZ-UHFFFAOYSA-N
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Description

Ethyl 3-amino-6-(2-methylpropyl)thieno[2,3-b]pyridine-2-carboxylate is a thieno[2,3-b]pyridine derivative characterized by a 2-methylpropyl substituent at position 6 and an ethyl ester group at position 2. Its synthesis typically involves reactions of substituted enolates with chloroacetate derivatives under basic conditions, as exemplified by analogous protocols for related esters (e.g., compound 6d in ).

Properties

IUPAC Name

ethyl 3-amino-6-(2-methylpropyl)thieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-4-18-14(17)12-11(15)10-6-5-9(7-8(2)3)16-13(10)19-12/h5-6,8H,4,7,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDWYUHOCAMPAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(C=C2)CC(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: ethyl3-amino-6-(2-methylpropyl)thieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of ethyl 3-amino-6-(2-methylpropyl)thieno[2,3-b]pyridine-2-carboxylate is not fully elucidated. it is believed to interact with various molecular targets, including enzymes and receptors, through its amino and ester functional groups. These interactions can modulate biological pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Table 1: Substituent Variations in Key Thieno[2,3-b]pyridine Derivatives

Compound Name Substituent at Position 6 Substituent at Position 2 Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
Ethyl 3-amino-6-(2-methylpropyl)thieno[2,3-b]pyridine-2-carboxylate 2-methylpropyl Ethyl ester C₁₆H₁₉N₂O₂S 303.40 Improved solubility (predicted)
Ethyl 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carboxylate (6d ) 5-bromobenzofuran-2-yl Ethyl ester C₂₁H₁₆BrN₂O₃S 465.33 Enhanced anti-proliferative activity
Ethyl 3-amino-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxylate 4-methylphenyl Ethyl ester C₁₇H₁₆N₂O₂S 312.40 High lipophilicity (XLogP3 = 4.7)
Methyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate Methyl Methyl ester C₁₁H₁₁N₂O₂S 213.28 Reduced steric hindrance

Key Observations :

  • Electron-Withdrawing Groups : The bromobenzofuran substituent in 6d enhances anti-proliferative activity against cancer cells, likely due to electron-withdrawing effects that stabilize reactive intermediates.
  • Lipophilicity : The 4-methylphenyl substituent in results in higher lipophilicity (XLogP3 = 4.7), which may improve membrane permeability but reduce aqueous solubility.

Table 2: Comparative Anti-Proliferative Activity and Solubility

Compound Solubility (Predicted) Anti-Proliferative Activity (IC₅₀) Cell Lines Tested Reference
Ethyl 3-amino-6-(2-methylpropyl)thieno[2,3-b]pyridine-2-carboxylate Moderate Not reported N/A
Ethyl 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carboxylate (6d ) Low <10 µM HCT-116, MDA-MB-231
Thieno[2,3-b]pyridines with ester groups High (due to ester hydrolysis) 2–15 µM HCT-116, MDA-MB-231

Insights :

  • Ester Hydrolysis : The ethyl ester in the target compound may act as a prodrug moiety, enhancing solubility and enabling hydrolysis to a more active carboxylic acid metabolite.
  • Activity vs. Substituents : Bromobenzofuran-containing derivatives (e.g., 6d ) exhibit superior activity, suggesting electron-deficient aromatic systems enhance target engagement.

Biological Activity

Ethyl 3-amino-6-(2-methylpropyl)thieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

Ethyl 3-amino-6-(2-methylpropyl)thieno[2,3-b]pyridine-2-carboxylate features a thieno[2,3-b]pyridine core with an amino group and an ethyl ester functional group. Its molecular formula is C14H18N2O2SC_{14}H_{18}N_{2}O_{2}S, and it has a CAS number of 2260935-84-8. The compound's structure can be depicted as follows:

InChI InChI 1S C14H18N2O2S c1 4 18 14 17 12 11 15 10 6 5 9 7 8 2 3 16 13 10 19 12 h5 6 8H 4 7 15H2 1 3H3\text{InChI InChI 1S C14H18N2O2S c1 4 18 14 17 12 11 15 10 6 5 9 7 8 2 3 16 13 10 19 12 h5 6 8H 4 7 15H2 1 3H3}

Synthesis Methods

The synthesis of ethyl 3-amino-6-(2-methylpropyl)thieno[2,3-b]pyridine-2-carboxylate typically involves the reaction of 2-thioxopyridine-3-carbonitrile with ethyl chloroacetate in the presence of a base such as potassium carbonate or sodium ethoxide. This method allows for the efficient production of the compound with high yields and purity through recrystallization or chromatographic techniques .

Antimicrobial Properties

Research indicates that compounds within the thieno[2,3-b]pyridine family exhibit significant antimicrobial activity. Ethyl 3-amino-6-(2-methylpropyl)thieno[2,3-b]pyridine-2-carboxylate has been investigated for its effectiveness against various bacterial strains. In vitro studies have shown that it possesses inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anticancer Activity

The compound has also been studied for its anticancer properties. Preliminary findings suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Specifically, it has been shown to target specific signaling pathways related to tumor growth and metastasis .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against Gram-positive and negative bacteria
AnticancerInduces apoptosis in cancer cell lines

The precise mechanism of action for ethyl 3-amino-6-(2-methylpropyl)thieno[2,3-b]pyridine-2-carboxylate is not fully understood. However, it is believed to interact with various molecular targets including enzymes and receptors through its amino and ester functional groups. These interactions could modulate biological pathways that lead to its observed antimicrobial and anticancer activities .

Case Studies

Several case studies have explored the biological effects of thieno[2,3-b]pyridine derivatives:

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various substituted thieno[2,3-b]pyridines including ethyl 3-amino derivatives. The results demonstrated significant inhibition against multiple bacterial strains, suggesting potential applications in treating infections .
  • Investigation into Anticancer Properties : Another research project focused on the anticancer effects of thieno[2,3-b]pyridine derivatives. The study found that certain compounds could effectively induce cell death in breast cancer cell lines through apoptosis mechanisms .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 3-amino-6-(2-methylpropyl)thieno[2,3-b]pyridine-2-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from simpler thieno[2,3-b]pyridine derivatives. A common approach includes refluxing intermediates (e.g., 3-cyanopyridine-2(1H)-thiones) with alkylating agents in the presence of sodium in absolute ethanol. This method achieves yields up to 90% after purification . Alternative routes may involve Thorpe-Ziegler isomerization of 2-(alkylthio)pyridine-3-carbonitriles, as seen in analogous thieno[2,3-b]pyridine syntheses .

Q. How can researchers purify this compound effectively?

  • Methodological Answer : Recrystallization is a standard purification technique. Ethanol or ethyl acetate are preferred solvents due to their polarity, which facilitates the removal of unreacted starting materials and byproducts. Crystallization conditions (temperature, solvent ratios) should be optimized using differential scanning calorimetry (DSC) or powder X-ray diffraction (PXRD) to confirm phase purity .

Q. What spectroscopic and analytical techniques are critical for structural characterization?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of functional groups (e.g., ester, amino) and substituent positions.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated in structurally related thieno[2,3-b]pyridines .

Advanced Research Questions

Q. How should researchers design experiments to optimize reaction conditions for novel derivatives?

  • Methodological Answer : Utilize statistical Design of Experiments (DoE) to minimize trial-and-error. For example, a central composite design can evaluate variables like temperature, solvent polarity, and catalyst loading. Computational tools (e.g., quantum chemical reaction path searches) further narrow optimal conditions by modeling transition states and intermediates .

Q. How can contradictions in bioactivity data across studies be resolved?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell-based assays). For instance, if kinase inhibition data conflicts, perform surface plasmon resonance (SPR) to measure binding kinetics directly. Structural analogs with modified substituents (e.g., trifluoromethyl or methoxyphenyl groups) can help isolate structure-activity relationships (SARs) .

Q. What computational methods predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties and reactive sites. Ion mobility spectrometry (IMS) coupled with collision cross-section predictions aids in understanding conformational stability during reactions .

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